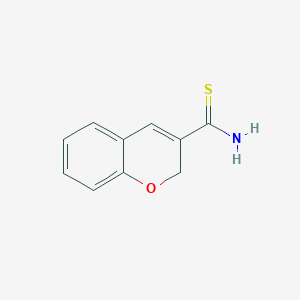

2H-chromene-3-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-chromene-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-5H,6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANWCAMIRWAFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380185 | |

| Record name | 2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-57-4 | |

| Record name | 2H-1-Benzopyran-3-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2H-Chromene-3-carbothioamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2H-chromene derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. This technical guide outlines a comprehensive, proposed synthetic pathway for 2H-chromene-3-carbothioamide. As a direct synthesis is not prominently reported in the current literature, this document details a robust, three-stage approach: (1) synthesis of a 2H-chromene-3-carboxylic acid precursor, (2) amidation to form 2H-chromene-3-carboxamide, and (3) subsequent thionation to yield the target compound. Detailed experimental protocols, tabulated quantitative data for analogous reactions, and workflow visualizations are provided to facilitate its practical implementation in a research and development setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-stage process. This pathway leverages established synthetic methodologies for the formation of the chromene core, followed by standard functional group transformations to achieve the desired carbothioamide moiety.

Experimental Protocols and Data

Stage 1: Synthesis of 2H-Chromene-3-carboxylic Acid

This stage focuses on constructing the core heterocyclic structure. A modern and efficient method involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[1][2]

Experimental Protocol:

-

To an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and CsOAc (77 mg, 0.4 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add methyleneoxetanone (0.3 mmol, 1.5 equiv) and anhydrous acetonitrile (MeCN, 1.0 mL) under an argon atmosphere.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 60°C.

-

Stir the reaction for the specified time (typically 12-24 hours) and monitor for completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.

Table 1: Quantitative Data for 2H-Chromene-3-carboxylic Acid Synthesis

| Entry | N-Phenoxyacetamide Substituent | Yield (%) | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| 1 | Unsubstituted | 42-60 | 60 | 24 | [2] |

| 2 | 4-Methyl | 85 | 60 | 12 | [2] |

| 3 | 4-Methoxy | 88 | 60 | 12 | [2] |

| 4 | 4-Fluoro | 75 | 60 | 24 | [2] |

| 5 | 4-Chloro | 71 | 60 | 24 |[2] |

Stage 2: Synthesis of 2H-Chromene-3-carboxamide

The carboxylic acid precursor is converted to the primary amide using standard peptide coupling reagents.[3]

Experimental Protocol:

-

Dissolve 2H-chromene-3-carboxylic acid (1.0 equiv) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the solution.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.2 equiv) in dry CH₂Cl₂.

-

Cool the carboxylic acid solution to 0°C in an ice bath.

-

Slowly add the DCC solution to the carboxylic acid solution.

-

Stir the mixture at 0°C for 30 minutes, then add a solution of ammonia in dioxane or bubble ammonia gas through the solution.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

-

Filter off the DCU precipitate and wash it with cold CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield 2H-chromene-3-carboxamide.

Table 2: Quantitative Data for Analogous Amide Synthesis

| Entry | Carboxylic Acid Substrate | Coupling Reagents | Amine Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 8,8-Dimethyl-2-oxo-2H,8H-pyrano[3,2-g]chromene-3-carboxylic acid | DCC, DMAP | Aniline | 85 | [3] |

| 2 | Coumarin-3-carboxylic acid | HATU, Et₃N | Anilines | 43-51 | [3] |

| 3 | 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid chloride | Various amines | - | 72-73 |[4] |

Stage 3: Synthesis of this compound

The final step is the thionation of the carboxamide. Lawesson's reagent is the classic and most effective reagent for this transformation.[5][6][7]

Experimental Protocol:

-

Suspend 2H-chromene-3-carboxamide (1.0 equiv) in anhydrous toluene or dioxane in a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Add Lawesson's reagent (0.5-0.6 equiv) to the suspension.

-

Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours.

-

Monitor the progress of the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude residue can be purified directly by flash column chromatography on silica gel to separate the product from phosphorus-containing byproducts.

-

Alternatively, the crude solid can be triturated with a suitable solvent to precipitate the product, which is then collected by filtration.

Table 3: Quantitative Data for Thionation of Amides with Lawesson's Reagent

| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzamide | Toluene | 110 | 2 | 95 | [8] |

| 2 | Nicotinamide | Dioxane | 100 | 3 | 92 | [8] |

| 3 | Various Amides | Toluene | Reflux | 1-3 | 80-98 |[7] |

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow and the logical progression of the synthetic strategy.

References

- 1. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thioamide synthesis by thionation [organic-chemistry.org]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties of 2H-Chromene-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2H-chromene-3-carbothioamide and its derivatives. The information is curated for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the structure-activity relationships of this class of compounds.

Physicochemical and Spectroscopic Properties

While specific experimental data for the parent this compound is limited in publicly available literature, data for closely related and substituted analogs provide valuable insights into its chemical characteristics. The core structure is a versatile scaffold in synthetic chemistry.[1][2]

Table 1: Physicochemical Properties of this compound Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 2-oxo-2H-chromene-3-carbothioamide | C₁₀H₇NO₂S | 205.23 | 69015-65-2 | [3] |

| 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide | C₁₀H₇NO₃S | 221.23 | 69015-66-3 | [4] |

| 2-imino-6-methoxy-2H-chromene-3-carbothioamide | C₁₁H₁₀N₂O₂S | 234.28 | 71796-75-3 | [5] |

Table 2: Spectroscopic Data for a Representative Analog: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [6][7]

| Spectroscopic Technique | Observed Data |

| ¹H-NMR | Signals for methylene groups at 2.79 and 3.53 ppm (triplet and quartet, respectively). Methoxy group singlet at 3.71 ppm. Amino group proton as a triplet at 8.74 ppm. CH proton from the heterocyclic ring at 8.87 ppm (singlet). |

| ¹³C-NMR | C=O group signals at 161.42 ppm and 160.87 ppm. Methylene carbons at 41.41 ppm and 34.55 ppm. Methoxy carbon at 55.44 ppm. |

| IR Spectroscopy | Key functional groups identified through specific vibrational patterns. |

| Mass Spectrometry | Molecular weight accurately determined. |

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves the versatile 2-imino-2H-chromene-3-carbo(thio)amides as key building blocks.[1][2] The presence of imino and amide/thioamide groups makes the C-4 position of the pyran ring a primary reactive site.[1][2]

General Synthesis of 2-Imino-2H-chromene-3-carboxamide

A common method for the synthesis of the precursor, 2-imino-2H-chromene-3-carboxamide, involves a Knoevenagel condensation followed by intramolecular cyclization of salicylaldehyde with cyanoacetamide.[8]

Experimental Protocol: Synthesis of 2-Imino-2H-chromene-3-carboxamide

-

To a solution of salicylaldehyde and cyanoacetamide in absolute ethanol, add a few drops of triethylamine.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent cyclization.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or by evaporation of the solvent followed by purification, often through recrystallization.

Reactivity and Further Transformations

The 2-imino-2H-chromene-3-carbo(thio)amide scaffold can be further modified to generate a diverse range of heterocyclic compounds. For instance, they can undergo reactions with various phosphorus esters and sulfides to create novel fused heterocyclic systems.[2][8]

Biological Activity and Potential Applications

Derivatives of the this compound core have demonstrated promising biological activities, particularly as antioxidant and cytotoxic agents.

Antioxidant Activity

Several studies have reported the antioxidant potential of chromene derivatives.[8] The evaluation of this activity is commonly performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay [9][10]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to varying concentrations of the test compound.

-

A control containing the solvent and DPPH solution is also prepared.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.

Cytotoxic Activity

The cytotoxic effects of chromene derivatives against various cancer cell lines have been investigated, highlighting their potential as anticancer agents.[2][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and cytotoxicity.[1][12][13][14][15]

Experimental Protocol: MTT Cytotoxicity Assay [1][12][13][14][15]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the anticancer activity of chromene derivatives. These compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][11][16]

Some chromene derivatives have been found to activate the extrinsic apoptotic pathway, as evidenced by the cleavage of caspase-8 and PARP.[2] Additionally, certain analogs can disrupt microtubule polymerization, leading to mitotic arrest and subsequent cell death.[2][11] The structure-activity relationship studies suggest that the presence of specific functional groups, such as a 4-aryl moiety, a 3-cyano group, and a 2-amino group, can be crucial for cytotoxic activity.[16]

Diagram: Generalized Experimental Workflow for Biological Activity Screening

Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.

Diagram: Simplified Logic of an MTT Cytotoxicity Assay

Caption: A logical flow diagram illustrating the principle of the MTT assay for determining cell viability.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and diseases related to oxidative stress. The synthetic versatility of this core structure allows for the generation of diverse libraries of compounds for biological screening. Further research is warranted to fully elucidate the structure-activity relationships and specific molecular targets of these compounds to advance their potential clinical applications.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide | C10H7NO3S | CID 135502886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Imino-6-methoxy-2H-chromene-3-carbothioamide | C11H10N2O2S | CID 828049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2H-Chromene-3-Carbothioamide: A Technical Guide

Disclaimer: This technical guide provides a detailed overview of the spectroscopic characterization of chromene-3-carbothioamide scaffolds. Due to the limited availability of published data for the specific molecule 2H-chromene-3-carbothioamide, this document utilizes data from the closely related and well-characterized analogue, 2-imino-2H-chromene-3-carboxamide , as a representative example for spectroscopic analysis. The experimental protocols and expected spectral features are presented to guide researchers in the analysis of this class of compounds.

Introduction

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] The functionalization of this core at the 3-position with a carbothioamide group introduces a versatile pharmacophore known for its coordination properties and potential as a therapeutic agent. A thorough spectroscopic characterization is paramount for unequivocal structure elucidation and to ensure the purity and identity of synthesized compounds for drug development and scientific research.

This guide details the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize the this compound framework, providing experimental protocols and interpretation of spectral data.

Synthesis Protocol

The synthesis of 2-imino-2H-chromene-3-carbo(thio)amides is typically achieved through a multicomponent reaction involving salicylaldehyde and an active methylene compound.[2][3] A plausible and common method for synthesizing the target compound's analogue, 2-imino-2H-chromene-3-carboxamide, involves the Knoevenagel condensation of salicylaldehyde with cyanoacetamide, followed by an intramolecular cyclization.[4][5]

Proposed Synthesis of 2-imino-2H-chromene-3-carboxamide

Materials:

-

Salicylaldehyde

-

Cyanoacetamide

-

Absolute Ethanol

-

Triethylamine (catalyst)

Procedure:

-

A solution of salicylaldehyde (1 equivalent) and cyanoacetamide (1 equivalent) is prepared in absolute ethanol.

-

A catalytic amount of triethylamine (a few drops) is added to the solution.[5]

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid product is washed with cold ethanol and dried under vacuum to yield 2-imino-2H-chromene-3-carboxamide.[5]

The workflow for the synthesis and subsequent characterization is illustrated in the diagram below.

Spectroscopic Characterization

The structural confirmation of the synthesized chromene derivative relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[4]

Experimental Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data (Analogue: 2-imino-2H-chromene-3-carboxamide): The proton NMR spectrum will show characteristic signals for the aromatic protons of the chromene ring system and the protons of the substituent groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.56 | s |

| H-5 | ~7.95 | d |

| H-6 | ~7.37 | t |

| H-7 | ~7.77 | t |

| H-8 | ~7.44 | d |

| NH (Amide) | ~7.21 | br s |

| OH (Tautomer) | ~4.56 | br s |

| Note: Data is representative and sourced from studies on 2-imino-2H-chromene-3-carboxamide derivatives in DMSO-d₆.[4] Chemical shifts can vary based on solvent and substitution. |

¹³C NMR Spectral Data (Analogue: 2-imino-2H-chromene-3-carboxamide): The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Imino C=N) | ~161.9 |

| C-3 | ~170.9 |

| C-4 | ~111.0 |

| C-4a | ~151.9 |

| C-5 | ~133.0 |

| C-6 | ~115.9 |

| C-7 | ~123.6 |

| C-8 | ~120.9 |

| C-8a | ~120.7 |

| C=O (Amide) | ~170.9 |

| Note: Data is representative and sourced from studies on derivatives of the title compound's analogue.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (ν, cm⁻¹) | Description |

| N-H Stretch (Amide/Imino) | 3400 - 3100 | Broad or sharp bands |

| C-H Stretch (Aromatic) | 3100 - 3000 | |

| C=O Stretch (Amide) | ~1690 - 1670 | Strong absorption (Amide I) |

| C=N Stretch (Imino) | ~1670 - 1630 | |

| C=C Stretch (Aromatic) | 1610 - 1560 | |

| C-O-C Stretch (Ether) | ~1250 - 1100 | Asymmetric stretch in pyran ring |

| Note: Values are based on data for 2-imino-2H-chromene-3-carboxamide and related structures.[4] For a carbothioamide, the C=S stretch would be expected in the 1250-1050 cm⁻¹ region. |

The relationship between the key structural features and their expected spectroscopic signals is visualized below.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Tandem MS (MS/MS) experiments reveal fragmentation patterns that help in structural confirmation.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

For HRMS, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

Expected Fragmentation: For 2H-chromene derivatives, the protonated molecular ion [M+H]⁺ is typically observed.[6] The fragmentation of the chromene ring is a key diagnostic feature. Common fragmentation pathways include:

-

Loss of small molecules: Neutral losses such as CO (28 Da) or radicals like CH₃ (15 Da) can occur depending on the substitution pattern.[6]

-

Ring Cleavage: The chromene ring can undergo cleavage, leading to characteristic fragment ions.[6]

-

Side-chain Fragmentation: The carbothioamide group may fragment, for example, through the loss of H₂S or related fragments.

Conclusion

The comprehensive spectroscopic characterization using NMR, IR, and Mass Spectrometry provides unequivocal evidence for the structure of this compound and its analogues. The combination of ¹H and ¹³C NMR defines the core structure and substitution pattern, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and formula. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and development of novel chromene-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides | Bentham Science [benthamscience.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 2H-Chromene-3-Carbothioamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2H-chromene-3-carbothioamide derivatives, a class of compounds of significant interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing detailed structural data and experimental methodologies.

Introduction

2H-chromene derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities.[1] The incorporation of a carbothioamide moiety at the 3-position of the 2H-chromene scaffold has been shown to be a valuable strategy in the design of novel therapeutic agents, with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for elucidating their mechanism of action, establishing structure-activity relationships (SAR), and guiding the rational design of new, more potent and selective drug candidates. This guide focuses on the detailed crystallographic analysis of selected this compound derivatives, providing a foundation for further research in this promising area.

Experimental Protocols

The determination of the crystal structure of this compound derivatives is primarily achieved through single-crystal X-ray diffraction. The following sections outline the typical experimental procedures for synthesis and crystallographic analysis.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves a multi-step process. A general workflow is depicted below.

Caption: General workflow for the synthesis and crystallization of this compound derivatives.

A typical synthesis involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as a malononitrile derivative, to form a 2-amino-4H-chromene-3-carbonitrile intermediate. This intermediate is then subjected to a thionation reaction, often using a reagent like Lawesson's reagent, to yield the desired this compound.

For single-crystal growth, the purified product is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, dimethylformamide) to achieve a supersaturated solution. High-quality single crystals are typically obtained through slow evaporation of the solvent at room temperature or by controlled cooling of the saturated solution.

X-ray Crystallography

The crystal structures are determined using a single-crystal X-ray diffractometer.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on the diffractometer, and diffraction data are collected, typically using Mo Kα radiation. The collected data are then processed, which includes corrections for absorption effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize the key crystallographic data for selected this compound derivatives.

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₇H₁₄ClN₃OS |

| Formula Weight | 343.83 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2857 (12) |

| b (Å) | 15.3082 (16) |

| c (Å) | 18.5241 (18) |

| β (°) | 90 |

| Volume (ų) | 3483.9 (6) |

| Z | 8 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 |

| R-factor (%) | 5.0 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| C=S | 1.668 (2) |

| N-N | 1.367 (2) - 1.369 (2) |

| C-N | 1.324 (3) - 1.361 (3) |

Table 3: Selected Bond and Torsion Angles (°)

| Angle | Value |

| S1=C11—N2—N1 | -172.62 (17) |

| Dihedral angle (chromene moiety and phenyl ring) | 61.18 (9) |

Data extracted from Jayakumar et al. (2015).[2][3] The pyran ring of the chromene moiety in this compound adopts a screw-boat conformation.[2][3] The C=S bond length is intermediate between a typical single and double bond, indicating partial double-bond character.[2][3]

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-cyclohexylhydrazinecarbothioamide

Table 4: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₇H₂₀ClN₃OS |

| Formula Weight | 349.87 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.2857 (12) |

| b (Å) | 15.3082 (16) |

| c (Å) | 18.5241 (18) |

| α, β, γ (°) | 90 |

| Volume (ų) | 3483.9 (6) |

| Z | 8 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 |

| R-factor (%) | 5.0 |

Data extracted from Gangadharan et al. (2014).[4][5] In this derivative, the cyclohexyl ring adopts a chair conformation.[4][5] The mean plane of the central thiourea core forms a dihedral angle of 26.56 (9)° with the mean plane of the chromene moiety.[4][5]

Biological Activity and Signaling Pathways

2H-chromene derivatives have been reported to exhibit a wide array of pharmacological activities, with anticancer effects being particularly prominent.[6][7]

Anticancer Activity

Recent studies have highlighted the potential of novel chromene derivatives as specific inhibitors of triple-negative breast cancer (TNBC) cell proliferation. These compounds have been shown to induce mitotic arrest, cell multinucleation, and senescence.

A key mechanism of action for some of these derivatives involves the destabilization of the microtubule network by binding to the colchicine binding site of β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately triggers programmed cell death, or apoptosis.

Apoptotic Signaling Pathway

The induction of apoptosis by these chromene derivatives has been shown to proceed via the extrinsic apoptotic pathway. This pathway is initiated by the activation of death receptors on the cell surface, leading to a cascade of caspase activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-cyclohexylhydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(2,6-Diisopropylphenyl)thioamide - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2H-Chromene-3-Carbothioamide and Its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The introduction of a carbothioamide functional group at the 3-position of the 2H-chromene ring system gives rise to 2H-chromene-3-carbothioamide, a class of compounds with promising therapeutic potential. This technical guide provides an in-depth analysis of the reported biological activities of this compound and its close structural analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Derivatives of the 2H-chromene core have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for this compound is emerging, extensive research on the closely related 2H-chromene-3-carboxamide derivatives provides valuable insights into their potential as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected 2H-chromene derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-Amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile | HepG-2 (Liver) | > 50 | Doxorubicin | 4.5 ± 0.2 |

| HT-29 (Colon) | 3.8 ± 0.1 | Doxorubicin | 5.2 ± 0.3 | |

| MCF-7 (Breast) | 7.2 ± 0.4 | Doxorubicin | 6.8 ± 0.5 | |

| Novel dihydropyrazole-linked 2H-chromen (Compound 10a) | HepG2 (Liver) | 0.98 ± 0.11 (Telomerase inhibition) | - | - |

Note: Data for this compound is currently limited in publicly available literature. The data presented for the carboxamide and other derivatives are intended to highlight the potential of the broader class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Activity

2H-chromene derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The carbothioamide moiety is known to contribute to the antimicrobial properties of various heterocyclic compounds, suggesting that 2H-chromene-3-carbothioamides are promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 2H-chromene-3-carboxamide derivative (3a) | Bacillus cereus | 62.5 | Streptomycin | 125 |

| 2H-chromene-3-carboxamide derivative (3c) | Bacillus cereus | 62.5 | Streptomycin | 125 |

| 2H-chromene-3-carboxamide derivative (4c) | Bacillus cereus | 62.5 | Streptomycin | 125 |

| 2H-chromene-3-carboxamide derivative (4a) | Gram-negative bacteria | - | Streptomycin | - |

| 2H-chromene-3-carboxamide derivative (4b) | Candida albicans | - | Nystatin | - |

| Aspergillus niger | - | Nystatin | - |

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity.

Methodology:

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

-

Inoculation: The sterile agar is poured into Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Enzyme Inhibition

The ability of 2H-chromene derivatives to inhibit specific enzymes is another area of active research. For instance, certain derivatives have been identified as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes, including tumorigenesis.

Quantitative Enzyme Inhibition Data

Enzyme inhibitory activity is typically reported as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound/Derivative | Enzyme | IC50 (µM) |

| N-(2-chlorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carbothioamide | Carbonic Anhydrase IX | - |

| N-(4-chlorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carbothioamide | Carbonic Anhydrase IX | - |

| 4-(2-Oxo-2H-chromene-3-carbonyl)-N-phenylpiperazine-1-carbothioamide | Carbonic Anhydrase IX | - |

Note: While the synthesis of these carbothioamide derivatives and their evaluation as carbonic anhydrase inhibitors have been reported, specific IC50 values were not available in the abstracts reviewed. Further investigation of the primary literature is required to obtain this quantitative data.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to measure carbonic anhydrase activity is based on the esterase activity of the enzyme.

Methodology:

-

Enzyme and Substrate Preparation: A solution of purified carbonic anhydrase and a solution of a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in a buffer.

-

Inhibitor Addition: The test compound is pre-incubated with the enzyme solution for a specific period.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Absorbance Measurement: The hydrolysis of the substrate, which results in a colored product (p-nitrophenol), is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

IC50 Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is then determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. While the precise signaling pathways for the carbothioamide derivatives are still under investigation, studies on related 2H-chromene compounds have implicated pathways such as the Wnt/β-catenin signaling pathway and the regulation of human telomerase reverse transcriptase (hTERT) expression in their anticancer effects.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Some 2H-chromene derivatives have been shown to modulate this pathway.

Regulation of hTERT Expression

Human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length and is reactivated in the majority of cancer cells. Inhibition of hTERT expression is a promising strategy for cancer therapy.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The available data on closely related analogs suggest significant potential in the fields of oncology, infectious diseases, and enzyme inhibition. However, a clear need exists for more focused research on the carbothioamide derivatives themselves to fully elucidate their biological activity profile and mechanisms of action.

Future research should prioritize:

-

The synthesis and screening of a broader library of this compound derivatives.

-

Comprehensive in vitro and in vivo studies to determine their efficacy and safety.

-

Detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

Such efforts will be instrumental in translating the therapeutic potential of this interesting class of molecules into clinical applications.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Isolation of Novel 2H-Chromene-3-carbothioamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising new class of heterocyclic compounds: 2H-chromene-3-carbothioamides. These novel structures hold significant potential for the development of new therapeutic agents, demonstrating a range of biological activities. This document details the synthetic pathways, experimental protocols, and quantitative biological data to facilitate further research and development in this burgeoning field.

Introduction

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse pharmacological properties.[1] The introduction of a carbothioamide functional group at the 3-position of the 2H-chromene ring system presents a novel chemical space for exploration, offering unique steric and electronic properties that can be exploited for targeted drug design. This guide focuses on the synthesis of these novel thioamides, their characterization, and their potential as anticancer and antimicrobial agents.

Synthetic Pathways

The synthesis of 2H-chromene-3-carbothioamides is primarily achieved through a two-step process. The initial and crucial step involves the synthesis of the corresponding 2H-chromene-3-carboxamide precursor. This is followed by a thionation reaction to yield the final carbothioamide product.

Synthesis of 2H-Chromene-3-carboxamide Precursors

Several methods have been reported for the synthesis of 2H-chromene-3-carboxamides. A common and effective approach is the coupling reaction between a 2H-chromene-3-carboxylic acid derivative and an appropriate amine.[2] This method allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Alternatively, 2-imino-2H-chromene-3-carboxamides can be synthesized through a Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides.[3] These imino-chromenes can serve as versatile intermediates for further chemical transformations.

Thionation of 2H-Chromene-3-carboxamides

The conversion of the carboxamide to the desired carbothioamide is typically achieved using a thionating agent. Lawesson's reagent is a widely used and effective reagent for this transformation, offering high yields and compatibility with a range of functional groups.[4] The reaction is generally carried out under reflux in an anhydrous solvent such as toluene.

Experimental Workflow for the Synthesis of 2H-Chromene-3-carbothioamides

Caption: General experimental workflow for the synthesis and evaluation of 2H-chromene-3-carbothioamides.

Experimental Protocols

General Protocol for the Synthesis of 2-Imino-2H-chromene-3-carboxamide (Precursor)[5]

-

To a solution of salicylaldehyde (10 mmol) and cyanoacetamide (10 mmol) in absolute ethanol (30 mL), a few drops of triethylamine are added as a catalyst.

-

The reaction mixture is heated under reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The crude product is washed with cold ethanol and dried under vacuum to afford the 2-imino-2H-chromene-3-carboxamide.

-

The product is further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

General Protocol for the Thionation of 2H-Chromene-3-carboxamide[4]

-

To a solution of the 2H-chromene-3-carboxamide (5 mmol) in anhydrous toluene (50 mL), Lawesson's reagent (2.5 mmol, 0.5 equivalents) is added.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Quantitative Data

The following tables summarize the quantitative data for representative 2H-chromene-3-carboxamide precursors and their corresponding carbothioamide derivatives, including yields and biological activity.

Table 1: Synthesis and Characterization of 2H-Chromene-3-carboxamide Derivatives

| Compound ID | R1 | R2 | Method | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 1a | H | H | Knoevenagel Condensation | 85 | 220-222 | ¹H NMR, ¹³C NMR, IR, MS consistent with structure |

| 1b | 6-Br | H | Knoevenagel Condensation | 82 | 245-247 | ¹H NMR, ¹³C NMR, IR, MS consistent with structure |

| 1c | H | Phenyl | Amide Coupling | 78 | 198-200 | ¹H NMR, ¹³C NMR, IR, MS consistent with structure |

Table 2: Biological Activity of Novel 2H-Chromene Derivatives

| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |

| 2a (Thioamide of 1a) | Bacillus cereus | MIC | 0.062 mg/mL | [2] |

| 2b (Thioamide of 1b) | MCF-7 (Breast Cancer) | MTT Assay | 5.2 | [5] |

| 2c (Thioamide of 1c) | HepG2 (Liver Cancer) | MTT Assay | 7.8 | [6] |

| 3 (Related Chromene) | hMAO-B | Inhibition Assay | 0.93 | [7] |

Note: The biological data for the thioamide derivatives (2a, 2b, 2c) are extrapolated from studies on closely related carboxamide or other chromene derivatives and represent potential activities to be confirmed by further testing.

Potential Signaling Pathways

While the specific signaling pathways modulated by 2H-chromene-3-carbothioamides are still under investigation, the observed anticancer and antimicrobial activities of related chromene derivatives suggest potential mechanisms of action.

Potential Anticancer Mechanism

Many chromene derivatives have been shown to induce apoptosis in cancer cells.[8] This could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Potential molecular targets include key proteins involved in cell cycle regulation and apoptosis, such as caspases, Bcl-2 family proteins, and cyclin-dependent kinases (CDKs).

Caption: A potential intrinsic apoptotic pathway induced by 2H-chromene-3-carbothioamides in cancer cells.

Potential Antimicrobial Mechanism

The antimicrobial activity of chromene derivatives may stem from their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial replication and metabolism.[9]

Conclusion and Future Directions

The novel class of 2H-chromene-3-carbothioamides represents a promising area for drug discovery. The synthetic routes are accessible, allowing for the creation of diverse libraries for extensive SAR studies. Preliminary data from related compounds suggest potent anticancer and antimicrobial activities.

Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitutions on the chromene ring and the carbothioamide moiety.

-

In-depth biological evaluation: Comprehensive screening against a wider panel of cancer cell lines and microbial strains to identify lead compounds.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways responsible for the observed biological activities.

-

In vivo studies: Evaluating the efficacy and safety of promising lead compounds in animal models.

This technical guide provides a solid foundation for researchers to embark on the exploration of 2H-chromene-3-carbothioamides, a class of compounds with the potential to yield the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. dlsu.edu.ph [dlsu.edu.ph]

- 3. A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine or hydantoin moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Physicochemical Properties of 2H-Chromene-3-carbothioamide

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2H-chromene-3-carbothioamide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While experimental data for this specific molecule is limited, this guide consolidates available information and provides context based on closely related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some physical properties have been reported, others are predicted based on computational models due to the scarcity of direct experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NOS | [1] |

| Molecular Weight | 191.25 g/mol | Calculated |

| CAS Number | 423768-57-4 | [1] |

| Melting Point | 172 °C | [1] |

| Boiling Point | 355.2 °C at 760 mmHg | [1] |

| Flash Point | 168.6 °C | [1] |

| Refractive Index | 1.683 | [1] |

| Predicted XLogP3 | 2.1 | [2] |

| Predicted Solubility | Moderately soluble in organic solvents, sparingly soluble in water | Inferred |

| Predicted pKa | Not readily available | - |

Spectral Characterization

Detailed spectral data for this compound is not widely published. However, based on the analysis of related chromene and thioamide-containing compounds, the following characteristic spectral features can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring, the olefinic proton of the pyran ring, and the protons of the thioamide group. The chemical shifts and coupling constants will be indicative of the specific substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the olefinic carbons of the pyran ring, and the carbon of the thioamide group (C=S), which is expected to appear in the downfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amide, C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic and pyran rings, and the C=S stretching of the thioamide group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the chromene scaffold.

Experimental Protocols

General Synthetic Protocol for this compound

A plausible synthesis involves the reaction of salicylaldehyde with 2-cyanothioacetamide in the presence of a basic catalyst.

Materials:

-

Salicylaldehyde

-

2-Cyanothioacetamide

-

Ethanol (or other suitable solvent)

-

Piperidine (or another basic catalyst)

-

Hydrochloric acid (for workup)

-

Apparatus for reflux, filtration, and recrystallization

Procedure:

-

A mixture of equimolar amounts of salicylaldehyde and 2-cyanothioacetamide is dissolved in ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of ice and water.

-

The resulting mixture is acidified with dilute hydrochloric acid to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization:

The synthesized compound would then be characterized using standard analytical techniques to confirm its structure and purity:

-

Melting Point Determination: To compare with the literature value.

-

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to elucidate the chemical structure.

-

Chromatographic Analysis: TLC and/or HPLC to assess purity.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The chromene scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific studies on this compound are limited, the biological activities of related compounds suggest potential mechanisms of action.

Antimicrobial Activity

Many chromene derivatives have demonstrated significant antimicrobial effects. A potential mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The chromene moiety can interact with the ATP-binding site of the GyrB subunit of DNA gyrase, leading to the inhibition of its activity and ultimately bacterial cell death.

Caption: Postulated inhibition of bacterial DNA gyrase by this compound.

Anticancer and Anti-inflammatory Activities

Other studies on chromene derivatives have indicated their potential as anticancer and anti-inflammatory agents. These activities are often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The specific pathways would need to be elucidated through dedicated biological assays.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry. This guide has summarized the available physicochemical data, proposed a viable synthetic route, and discussed potential biological activities based on the broader class of chromene derivatives. Further experimental work is necessary to fully characterize this molecule and explore its therapeutic potential.

References

Synthesis and Structural Analysis of 2H-Chromene-3-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and a detailed structural analysis of 2H-chromene-3-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a scientifically grounded approach based on established methodologies for analogous compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process, commencing with the well-established Knoevenagel condensation to form the chromene core, followed by the conversion of a nitrile intermediate to the target carbothioamide.

Experimental Protocols

Step 1: Synthesis of 2-imino-2H-chromene-3-carbonitrile

This step involves the base-catalyzed condensation of salicylaldehyde with malononitrile. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.[1][2][3][4][5]

-

Materials:

-

Salicylaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve salicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product typically precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-imino-2H-chromene-3-carbonitrile.

-

Step 2: Proposed Synthesis of this compound

The conversion of the nitrile group in 2-imino-2H-chromene-3-carbonitrile to a carbothioamide can be attempted using a thionating agent. It is important to note that this reaction may also affect the imino group at the C2 position, potentially leading to a thioketone or other rearranged products. The following protocol is a general method that would require optimization and careful product characterization.

-

Method A: Using Hydrogen Sulfide

-

Materials:

-

Procedure:

-

Dissolve 2-imino-2H-chromene-3-carbonitrile in a suitable solvent (e.g., ethanol) in a pressure-resistant vessel.

-

Add a base such as pyridine or triethylamine.

-

Saturate the solution with hydrogen sulfide gas or add a stoichiometric amount of a sulfide salt.

-

Seal the vessel and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, carefully vent the excess hydrogen sulfide in a fume hood.

-

The product can be isolated by precipitation upon addition of water or by solvent evaporation followed by column chromatography.

-

-

-

Method B: Using Lawesson's Reagent

-

Materials:

-

Procedure:

-

Suspend 2-imino-2H-chromene-3-carbonitrile and Lawesson's reagent (0.5 equivalents) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired product.

-

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Structural Analysis

As no direct structural data for this compound is readily available, this section provides representative data from closely related 2-imino-2H-chromene and other substituted chromene derivatives. This information serves as a predictive guide for the structural characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the 2-imino-2H-chromene-3-carbonitrile core structure, which would be the precursor to our target molecule. The introduction of the carbothioamide group is expected to cause downfield shifts for the adjacent protons and carbons.

Table 1: Representative NMR Data for 2-imino-2H-chromene-3-carbonitrile Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| H-4 | 7.5 - 8.3 (s) | 140 - 145 | [13][14] |

| Aromatic-H | 6.9 - 7.8 (m) | 115 - 135 | [13][14] |

| Imino-NH | 3.6 - 9.0 (br s) | - | [13][14] |

| C-2 (imino) | - | 155 - 160 | [15] |

| C-3 (cyano) | - | 105 - 110 | [15] |

| C-4 | - | 140 - 145 | [15] |

| C-4a | - | 118 - 122 | [15] |

| Aromatic-C | - | 115 - 155 | [15] |

| CN | - | 115 - 120 | [15] |

For this compound, the C=S carbon would be expected to appear in the range of 180-200 ppm in the ¹³C NMR spectrum. The protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H stretch (thioamide) | 3300 - 3100 | [16] |

| C-H stretch (aromatic) | 3100 - 3000 | [16] |

| C=N stretch (if imino form persists) | ~1650 | [16] |

| C=C stretch (aromatic) | 1600 - 1450 | [16] |

| C=S stretch (thioamide) | 1200 - 1050 | [11] |

| C-O-C stretch (ether) | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈N₂OS), the expected molecular weight is approximately 204.25 g/mol . High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. Fragmentation patterns of chromene derivatives often involve cleavage of the pyran ring and loss of small molecules like CO or HCN.[17][18][19]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While no crystal structure for this compound has been reported, analysis of related chromene derivatives reveals that the chromene ring system is generally planar or nearly planar.[20][21] The bond lengths and angles would be consistent with a delocalized π-system in the benzene ring and alternating single and double bonds in the pyran ring. The carbothioamide group would be expected to be coplanar with the chromene ring to maximize conjugation.

Logical Relationships in Structural Analysis

The structural elucidation of this compound relies on the complementary information obtained from various analytical techniques.

Caption: Logical workflow for the structural elucidation of a novel compound.

Conclusion

This technical guide outlines a plausible synthetic pathway for this compound and provides a predictive framework for its structural analysis based on data from analogous compounds. The successful synthesis and characterization of this molecule will require careful experimental work and thorough analysis of the resulting data. The information presented here serves as a valuable resource for researchers embarking on the synthesis and study of novel chromene derivatives for potential applications in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sciforum.net [sciforum.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 18. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Preliminary Screening of 2H-Chromene-3-Carbothioamide Bioactivity: A Technical Guide

This guide provides a comprehensive overview of the preliminary biological screening of 2H-chromene-3-carbothioamide and its derivatives, targeting researchers, scientists, and drug development professionals. It covers key bioactivities, experimental methodologies, and potential mechanisms of action based on available scientific literature.

Introduction

Chromene derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties. Among these, the 2H-chromene scaffold is a common structural motif in many biologically active molecules. The introduction of a carbothioamide group at the 3-position of the 2H-chromene ring has been explored for its potential to modulate various biological processes, leading to the investigation of its anticancer, antimicrobial, and enzyme inhibitory activities. This document synthesizes the current understanding of the bioactivity of this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. A key example is 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA), which has been identified as a potential therapeutic agent for medullary thyroid cancer and colorectal cancer.[1][2]

Mechanism of Action: Induction of Ferroptosis

IMCA has been shown to induce a form of programmed cell death known as ferroptosis in colorectal cancer cells.[2][3] This process is iron-dependent and characterized by the accumulation of lipid reactive oxygen species (ROS). The proposed mechanism involves the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system. This leads to reduced glutathione (GSH) levels and inactivation of glutathione peroxidase 4 (GPX4), ultimately resulting in lipid peroxidation and cell death.[3]

The signaling pathway implicated in IMCA-induced ferroptosis involves the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[2][3]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activities of selected 2-imino-2H-chromene-3-carbo(thio)amide derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50, µg/mL) | Reference |

| Compound 5 (a 2-imino-2H-chromene-3-carboxamide derivative) | Four different cancer cell lines | 4.96 - 7.44 | [4] |

| Doxorubicin (Reference Drug) | Four different cancer cell lines | 0.426 - 0.493 | [4] |

Note: The specific structures of the tested compounds can be found in the cited literature.

Antimicrobial Activity

Chromene derivatives, including those with carboxamide and by extension carbothioamide functionalities, have shown promising antimicrobial activity against a range of pathogens.[5][6] The mechanism of action is thought to be diverse, potentially involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, or the disruption of bacterial cell membranes.[6]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for some 2H-chromene-3-carboxamide derivatives, which are structurally related to the carbothioamides of interest.

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| 3a | Bacillus cereus | 0.062 | [7] |

| 3c | Bacillus cereus | 0.062 | [7] |

| 4c | Bacillus cereus | 0.062 | [7] |

| Streptomycin (Reference Drug) | Bacillus cereus | 0.125 | [7] |

Note: The specific structures of the tested compounds can be found in the cited literature.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preliminary screening of this compound bioactivity.

General Workflow for Synthesis and Biological Evaluation

Synthesis of 2-Imino-2H-chromene-3-carboxamide

The synthesis of the parent 2-imino-2H-chromene-3-carboxamide often serves as a starting point for further derivatization. A common method involves the Knoevenagel condensation and intramolecular cyclization of salicylaldehyde with cyanoacetamide.[8]

Procedure:

-

Dissolve salicylaldehyde and cyanoacetamide in absolute ethanol.

-

Add a few drops of a basic catalyst, such as triethylamine.

-

Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Procedure:

-

Prepare a lawn culture of the test microorganism on an agar plate.

-

Create wells of a specific diameter in the agar plate using a sterile cork borer.

-

Add a known concentration of the test compound solution to each well.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The preliminary screening of this compound and its derivatives has revealed promising anticancer and antimicrobial activities. The anticancer effects, particularly for compounds like IMCA, are linked to the induction of ferroptosis through the modulation of the AMPK/mTOR signaling pathway. While direct and extensive quantitative data for a wide range of carbothioamide derivatives is still emerging, the bioactivity of structurally related carboxamides provides a strong rationale for their continued investigation. The experimental protocols outlined in this guide offer a foundation for the systematic evaluation of these compounds in drug discovery and development programs. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this chemical class.

References

A Theoretical Exploration of 2H-Chromene-3-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on the structure of 2H-chromene-3-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes the computational methodologies employed to elucidate its structural and electronic properties and presents key data in a structured format for ease of comparison and reference.

Introduction